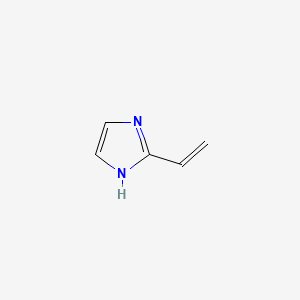

2-Vinyl-1H-imidazole

Beschreibung

Significance of Imidazole (B134444) and Vinylimidazole Scaffolds in Chemical and Biological Sciences

The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is a fundamental building block in numerous biologically active molecules. ajrconline.org First synthesized in 1858, its unique electronic properties, water solubility, and capacity for hydrogen bonding have made it a cornerstone of medicinal chemistry. ijsrtjournal.commdpi.com The imidazole ring is a core component of the essential amino acid histidine, playing a crucial role in enzyme catalysis. ajrconline.org This structural motif is also found in a wide array of natural products like histamine, biotin, and nucleic acids, as well as in many FDA-approved drugs. nih.gov

The significance of the imidazole scaffold is underscored by its diverse pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ajrconline.orgnih.gov Its ability to interact with various biological targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions makes it a versatile tool for drug design. nih.gov Researchers continuously explore imidazole derivatives to develop new therapeutic agents with improved potency and selectivity. ijsrtjournal.comdovepress.com

The introduction of a vinyl group to the imidazole scaffold, creating vinylimidazoles, further expands its chemical reactivity and potential applications. The vinyl group can participate in polymerization reactions, making vinylimidazoles valuable monomers for the creation of functional polymers. wikipedia.org These polymers find use in a variety of fields, from materials science to biomedical applications. For instance, polymers based on N-vinylimidazole are known for their thermal stability, biocompatibility, and antimicrobial properties. researchgate.net The vinyl group also provides a reactive handle for further chemical modifications, allowing for the synthesis of complex molecular architectures.

Overview of Key Research Areas Pertaining to 2-Vinyl-1H-Imidazole and its Derivatives

Research into this compound and its derivatives is multifaceted, spanning several key areas of chemical science. A significant focus lies in the synthesis of novel compounds and the development of efficient synthetic methodologies. For example, base-catalyzed reactions of N-vinyl-1H-imidazole with π-deficient compounds have been shown to produce various fused-imidazole systems, such as pyrrolo[1,2-a]imidazoles and imidazolo[2,1-a]isoquinolines. znaturforsch.com

Another major area of investigation is the polymerization of vinylimidazole monomers. The resulting polymers have shown promise in various applications. For instance, vinylimidazole-based polymer electrolytes exhibit superior ionic conductivity, making them promising for use in calcium batteries. acs.org The thermal behavior and decomposition of poly(N-vinylimidazole) have been studied to understand its stability for high-temperature applications. researchgate.net

Furthermore, derivatives of this compound are being explored for their potential in medicinal chemistry. For instance, 2-nitro-1-vinyl-1H-imidazole has been synthesized and evaluated for its antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comresearchgate.net The vinyl group in this compound serves as a building block for creating more complex molecules through molecular hybridization strategies. mdpi.com Research has also been conducted on other vinyl-substituted 2-nitroimidazoles, which have demonstrated significant antibacterial and antitrichomonal activities. nih.gov

The catalytic applications of imidazole derivatives also represent a vibrant research area. Imidazole-based ligands are used in asymmetric catalysis to create chiral molecules with high enantiomeric excess. nih.gov The development of efficient catalysts for the synthesis of substituted imidazoles is another active field of study. aip.orgorganic-chemistry.org

Interactive Data Table: Key Research Findings on this compound and its Derivatives

| Research Area | Key Finding |

| Synthesis | Base-catalyzed reaction of N-vinyl-1H-imidazole with π-deficient compounds yields fused-imidazole systems. znaturforsch.com |

| Polymer Chemistry | Vinylimidazole-based polymer electrolytes show high ionic conductivity for potential use in calcium batteries. acs.org |

| Medicinal Chemistry | 2-Nitro-1-vinyl-1H-imidazole displays antiparasitic activity against Trypanosoma cruzi. mdpi.comresearchgate.net |

| Medicinal Chemistry | Vinyl-substituted 2-nitroimidazoles exhibit antibacterial and antitrichomonal properties. nih.gov |

| Catalysis | Imidazole-based ligands are effective in asymmetric catalysis for synthesizing chiral compounds. nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-2-5-6-3-4-7-5/h2-4H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMGJTAJUDSUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340465 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43129-93-7 | |

| Record name | 2-Vinylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Vinyl 1h Imidazole and Substituted Analogs

Direct Synthesis Strategies and Optimized Reaction Conditions

Direct synthetic routes to 2-vinyl-1H-imidazole and its analogs often prioritize efficiency and atom economy. These methods range from classical elimination reactions to modern catalyst-free and multicomponent approaches.

Synthesis via Dehydrohalogenation Reactions of Bromoalkylated Intermediates

A prominent method for the synthesis of vinyl-substituted imidazoles involves the dehydrohalogenation of haloalkylated precursors. This strategy is particularly effective for preparing nitro-substituted vinylimidazoles. For instance, the reaction of 2-nitroimidazole (B3424786) with an excess of 1,2-dibromoethane (B42909) can yield both the desired 2-nitro-1-vinyl-1H-imidazole and the intermediate 1-(2-bromoethyl)-2-nitro-1H-imidazole. mdpi.com

The reaction conditions, such as temperature and stoichiometry, can be manipulated to selectively favor the formation of the vinylic derivative over the bromoalkylated intermediate. mdpi.com One proposed mechanism suggests that a portion of the 2-nitroimidazolide ion acts as a nucleophile, attacking the 1,2-dibromoethane in an SN2 reaction, while another portion of the ion acts as a base, inducing an E2-type dehydrohalogenation of the bromoalkylated intermediate. mdpi.com A study optimized this protocol to maximize the yield and conversion to the vinyl derivative, finding that a 4.0 mmol equivalent of 1,2-dibromoethane at 70 °C resulted in nearly 100% conversion to 2-nitro-1-vinyl-1H-imidazole with a 52% yield. mdpi.com

| Reactant | Reagent | Conditions | Product | Yield |

| 2-nitroimidazole | 1,2-dibromoethane (4.0 equiv) | 70 °C | 2-nitro-1-vinyl-1H-imidazole | 52% |

In a related approach, though not leading directly to a vinylimidazole, 2-acetyl-2-ethyl-1-indanone can be brominated and subsequently heated in formamide (B127407) to construct the imidazole (B134444) ring. google.com This highlights the versatility of bromo-intermediates in imidazole synthesis.

Catalyst-Free Approaches for 2,4-Disubstituted-1H-Imidazoles from Vinyl Azides and Amidines

A facile and efficient catalyst-free method for the synthesis of 2,4-disubstituted-1H-imidazoles involves the [3+2] cyclization of vinyl azides with amidines. acs.org This approach is notable for its broad functional group tolerance and good to excellent yields under mild conditions. acs.org The reaction provides a direct route to imidazoles with substitution at the 2 and 4 positions, leaving the N-1 and C-5 positions available for further functionalization. acs.org

The reaction between various benzimidamides and vinyl azides proceeds smoothly without the need for a catalyst, providing a range of 2,4-disubstituted imidazoles. acs.org For example, the reaction of benzimidamide with (1-azidovinyl)benzene yields 2,4-diphenyl-1H-imidazole in 89% yield. acs.org

| Benzimidamide Substituent | Vinyl Azide (B81097) Substituent | Product | Yield |

| Phenyl | p-Tolyl | 2-Phenyl-4-(p-tolyl)-1H-imidazole | 91% acs.org |

| Phenyl | Phenyl | 2,4-Diphenyl-1H-imidazole | 89% acs.org |

| Phenyl | m-Tolyl | 2-Phenyl-4-(m-tolyl)-1H-imidazole | 79% acs.org |

| Phenyl | o-Tolyl | 2-Phenyl-4-(o-tolyl)-1H-imidazole | 72% acs.org |

| Cyclopropyl | Phenyl | 2-Cyclopropyl-4-phenyl-1H-imidazole | 72% acs.org |

| Phenyl | 4-Bromophenyl | 4-(4-Bromophenyl)-2-phenyl-1H-imidazole | 80% acs.org |

Multicomponent Reactions for Substituted Imidazoles

Multicomponent reactions (MCRs) offer a powerful and atom-economical strategy for the synthesis of highly substituted imidazoles in a single step. researchgate.net Various catalytic systems have been developed to facilitate these transformations.

One approach utilizes glutamic acid as an efficient organocatalyst for the one-pot synthesis of 2,4,5-triaryl substituted imidazoles from an aromatic aldehyde, benzil (B1666583) or benzoin, and ammonium (B1175870) acetate (B1210297) in ethanol. ufms.br This method is valued for its clean reaction profile and straightforward workup. ufms.br

Another MCR involves the use of a magnetic nanoparticle-supported Lewis acidic deep eutectic solvent (LADES@MNP) as a catalyst for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free sonication. rsc.org This catalyst can be easily recovered and reused multiple times without a significant loss of activity. rsc.org

A solvent-free, one-pot synthesis of benzyl-substituted imidazole derivatives can be achieved by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at approximately 70 °C. asianpubs.org This method works well with aromatic aldehydes bearing both electron-donating and electron-withdrawing groups, producing high yields. asianpubs.org For the synthesis of 2,4,5-triaryl-1H-imidazoles, benzil can be used instead of o-phenylenediamine, often resulting in even higher yields. asianpubs.org

| Aldehyde | Catalyst/Conditions | Product Type | Yield |

| Aromatic Aldehydes | Glutamic Acid, Ethanol | 2,4,5-Triaryl-1H-imidazoles | Good ufms.br |

| Aromatic Aldehydes | LADES@MNP, sonication | 2,4,5-Trisubstituted-1H-imidazoles | Good to Excellent rsc.org |

| 4-Methoxybenzaldehyde | Benzil, NH4OAc, 70°C, solvent-free | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 90% asianpubs.org |

| 4-Chlorobenzaldehyde | Benzil, NH4OAc, 70°C, solvent-free | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 85% asianpubs.org |

| 4-Nitrobenzaldehyde | Benzil, NH4OAc, 70°C, solvent-free | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 83% asianpubs.org |

Regioselective Synthesis and Stereochemical Control

Controlling the regioselectivity and stereochemistry during the synthesis of substituted vinyl imidazoles is crucial for accessing specific isomers with desired properties.

Strategies for Site-Selective Functionalization

The regioselective synthesis of substituted imidazoles can be achieved through various strategies that direct the placement of functional groups at specific positions on the imidazole ring. A review of recent advances highlights methods that allow for regiocontrolled substitution at various positions, including N-1, C-2, C-4, and C-5, by carefully choosing the synthetic route and starting materials. rsc.org

One strategy for the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles relies on the regiocontrolled N-alkylation of a common intermediate, 1-(N,N-dimethylsulfamoyl)-5-iodo-2-phenylthio-1H-imidazole. acs.org The outcome of the alkylation is dependent on the reaction conditions. For instance, reaction with methyl triflate leads to the 1,2,5-trisubstituted product due to a rapid in situ isomerization of the starting material, whereas slow addition to Meerwein's salt constrains this isomerization and yields the 1,2,4-trisubstituted imidazole with high selectivity. acs.org

In the context of multicomponent reactions, the synthesis of 1,2,5-trisubstituted imidazoles can be achieved with high regioselectivity by reacting vinyl azides, aromatic aldehydes, and aromatic amines in the presence of benzoic acid. organic-chemistry.org Similarly, copper-catalyzed diamination of terminal alkynes with amidines provides a regioselective route to 1,2,4-trisubstituted imidazoles. organic-chemistry.org

The alkylation of nitroimidazoles also demonstrates regioselectivity. For example, the alkylation of 2-methyl-5-nitro-1H-imidazole shows a preference for N-1 alkylation due to the steric hindrance of the nitro group. derpharmachemica.com In contrast, 4-nitroimidazole (B12731) also favors alkylation at the N-1 position. derpharmachemica.com The reaction conditions, including the choice of base and solvent, significantly influence the yield. derpharmachemica.com

Stereocontrol in Vinyl Imidazole Synthesis

Achieving stereochemical control in the synthesis of vinyl imidazoles, particularly when a chiral center is present, is a key challenge. While specific methodologies for the stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of stereocontrol in related systems can be inferred.

For imidazoles with a chiral substituent, such as 1H-imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-, the ethyl linker introduces a chiral center that requires stereochemical consideration during synthesis. vulcanchem.com The development of enantioselective routes is a key area of future research for such compounds to isolate specific, pharmacologically active stereoisomers. vulcanchem.com

In a broader context, the synthesis of other vinyl-substituted heterocycles has employed various strategies for stereocontrol. For example, the synthesis of Z- and E-2-sulfanylvinylsulfonyl derivatives demonstrates that the stereochemistry of the double bond can be controlled by the choice of catalyst and reaction conditions. While not directly involving imidazoles, this illustrates that stereoselectivity in the formation of a vinyl group is achievable.

Novel Synthetic Protocols and Mechanistic Insights

The synthesis of this compound and its substituted analogs is an area of active research, driven by the utility of these compounds in materials science and medicinal chemistry. Modern synthetic strategies are increasingly focused on developing more efficient, sustainable, and versatile methods. These novel protocols often provide deeper mechanistic understanding, revealing the roles of key intermediates that govern the reaction pathways and product formation.

Exploration of Zwitterionic and Other Key Intermediates

Recent advancements in the synthesis of imidazole derivatives have shed light on the critical role of zwitterionic intermediates. These species, along with other reactive intermediates, are central to novel reaction cascades that lead to highly substituted imidazole rings.

A significant pathway involves the use of vinyl azides as versatile starting materials. In certain catalytic reactions, vinyl azides can react with N-unsaturated aldimines to form 1,2,4,5-tetrasubstituted imidazoles. A key step in this process is the formation of a zwitterionic intermediate. This domino reaction sequence includes the formation of a triazoline, a 1,5-hydrogen shift, and the loss of dinitrogen gas (N₂) to generate the zwitterion. This zwitterionic species then condenses with a Lewis acid-coordinated imine, leading to a dihydroimidazole (B8729859) which is subsequently oxidized to the final imidazole product. scispace.com

Another well-explored strategy involves the Staudinger reaction of vinyl azides with phosphines, like triphenylphosphine (B44618) (PPh₃), to generate vinyl iminophosphoranes. These intermediates are pivotal in the synthesis of various imidazole derivatives. For instance, the aza-Wittig reaction of these iminophosphoranes with aryl isocyanates produces carbodiimide (B86325) intermediates. These carbodiimides can then be trapped by various nucleophiles, such as amines or phenols, under basic conditions to yield 1,2,4,5-tetrasubstituted imidazoles. scispace.com

In the synthesis of electron-poor N-vinylimidazoles, the reaction between triphenylphosphine and acetylenic esters generates highly reactive 1:1 intermediates. Protonation of these by NH-acids like imidazole leads to the formation of vinyltriphenylphosphonium salts. These salts then undergo a Michael addition with a conjugate base to produce phosphorus ylides, which are key intermediates in the formation of the final product. sid.ir

The table below summarizes key intermediates and their roles in the synthesis of imidazole analogs.

| Intermediate Type | Precursors | Subsequent Reaction | Final Product Class |

| Zwitterion | Vinyl azide + N-unsaturated aldimine | Condensation with imine, Oxidation | 1,2,4,5-Tetrasubstituted Imidazoles scispace.com |

| Vinyl Iminophosphorane | Vinyl azide + Triphenylphosphine | Aza-Wittig with isocyanate | 1,2,4,5-Tetrasubstituted Imidazoles scispace.com |

| Carbodiimide | Vinyl iminophosphorane + Aryl isocyanate | Nucleophilic addition of amines/phenols | 1,2,4,5-Tetrasubstituted Imidazoles scispace.com |

| Phosphorus Ylide | Vinyltriphenylphosphonium salt + Conjugate base | Intramolecular cyclization | Electron-poor N-Vinylimidazoles sid.ir |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. mdpi.com This technology has been successfully applied to the synthesis of this compound and related structures.

One notable application is the synthesis of 2-substituted 2-imidazolines, which are precursors and structural relatives of imidazoles. The microwave irradiation of nitriles and ethylenediamine (B42938) in the presence of a catalytic amount of carbon disulfide provides a rapid and efficient route to these compounds. semanticscholar.orgresearchgate.net This method significantly reduces the reaction time from hours to mere minutes, while achieving high product yields. semanticscholar.org

The synthesis of 2-substituted 1H-benzo[d]imidazoles has also been optimized using microwave assistance. By irradiating a mixture of o-phenylenediamines and various nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid, the desired benzimidazole (B57391) derivatives can be obtained in high yields within a short timeframe. clockss.org The use of microwave heating in this context not only accelerates the reaction but also offers a simple workup procedure. clockss.org

The advantages of MAOS are evident in the comparative data from various synthetic protocols. For instance, the synthesis of 2-substituted 2-imidazolines under microwave irradiation can be completed in as little as 30-150 seconds at a low power of 100 W, yielding products in the range of 70-80%. researchgate.net This stands in stark contrast to conventional heating methods which can take several hours to achieve similar results. semanticscholar.org

The table below presents data from selected microwave-assisted synthesis protocols for imidazole-related structures.

| Product Type | Reactants | Microwave Conditions | Reaction Time | Yield (%) |

| 2-Substituted 2-Imidazolines | Nitrile, Ethylenediamine, CS₂ | 100 W | 30-150 s | 70-80 researchgate.net |

| 2-Phenyl-1H-benzo[d]imidazole | o-Phenylenediamine, Benzonitrile | 275 W | 15 min | 92 clockss.org |

| 4,5-Disubstituted Imidazoles | 1,2-Diketone, Urotropine, Ammonium Acetate | - | - | - organic-chemistry.org |

| 2,4,5-Trisubstituted Imidazoles | Aldehyde, Benzil, Ammonium Acetate | - | - | Excellent organic-chemistry.org |

These examples underscore the significant impact of microwave technology on the synthesis of imidazoles, offering greener and more efficient alternatives to traditional synthetic methods. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Vinyl 1h Imidazole

Reaction Pathways and Proposed Mechanisms

The dual functionality of 2-vinyl-1H-imidazole, possessing both a reactive vinyl group and a nucleophilic imidazole (B134444) ring, dictates its diverse reaction pathways.

Nucleophilic Addition and Elimination Reactions

The vinyl group of this compound and its derivatives can undergo nucleophilic addition reactions. For instance, 4,5-dicyano-1-methyl-2-vinylimidazole engages in Michael additions with nucleophiles such as pyrrolidine, morpholine, and thiophenol. researchgate.net This reactivity highlights the electrophilic character of the vinyl group, which is enhanced by the electron-withdrawing dicyano substituents on the imidazole ring.

In a different transformation, the synthesis of 2-nitro-1-vinyl-1H-imidazole from 2-nitroimidazole (B3424786) and 1,2-dibromoethane (B42909) involves a proposed mechanism featuring both nucleophilic substitution and elimination. mdpi.com The 2-nitroimidazolide ion acts as a nucleophile, attacking 1,2-dibromoethane in an SN2 reaction. A subsequent E2-type dehydrohalogenation of the bromoalkylated intermediate, facilitated by another molecule of the 2-nitroimidazolide ion acting as a base, yields the final vinyl product. mdpi.com

Furthermore, vinyl selenones can react with N-heteroarenes, including imidazoles, through an aza-Michael addition followed by the elimination of phenylseleninic acid to produce N-vinylimidazoles. mdpi.com This one-pot addition/elimination process demonstrates another route for the formation of vinyl-substituted imidazoles. mdpi.com

Cyclization Reactions and Annulation Strategies

This compound and its derivatives are valuable precursors in the synthesis of fused heterocyclic systems through cyclization and annulation reactions. These reactions often exploit the reactivity of both the vinyl group and the imidazole core.

N-vinyl-1H-imidazole can undergo cycloaddition reactions with various π-deficient compounds. znaturforsch.com For example, its reaction with tetracyanoethylene (B109619) is proposed to proceed via a [2π+2π] cycloaddition, followed by the elimination of 2-methylenemalononitrile. znaturforsch.com Base catalysis can promote nucleophilic reactions at the C-2 position of the imidazole ring, leading to the formation of fused systems like pyrrolo[1,2-a]imidazoles when reacted with dimethyl acetylenedicarboxylate. znaturforsch.com

Vinyl azides are also key intermediates in the synthesis of substituted imidazoles. A catalyst-free [3+2] cyclization of vinyl azides with amidines provides a facile route to 2,4-disubstituted imidazoles. nih.govacs.org The proposed mechanism involves the initial nucleophilic addition of the amidine to the vinyl azide (B81097), followed by cyclization and elimination of dinitrogen. nih.govacs.org This method is compatible with a broad range of functional groups. nih.govacs.org Additionally, vinyl azides can be used in divergent cascade annulations with carbazates to selectively form either aza-pyrimidinones or polyfunctionalized imidazoles. acs.org

Furthermore, N-protected 4-vinyl-1H-imidazoles can act as dienes in Diels-Alder reactions under thermal conditions, leading to the formation of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole scaffolds. core.ac.uk These reactions proceed via an endo-cycloaddition. core.ac.uk 1-Vinylimidazole (B27976) can also participate as a dienophile in inverse electron demand Diels-Alder reactions with 5,5′-bi-1,2,4-triazines. researchgate.net

Electronic Structure and Reactivity Descriptors

Computational chemistry provides valuable insights into the electronic structure and reactivity of this compound through the analysis of frontier molecular orbitals and various reactivity descriptors.

Frontier Molecular Orbital Theory Applications (HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). sciensage.inforesearchgate.net

The energy gap between the HOMO and LUMO (ΔE) is an indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. irjweb.commalayajournal.org For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org In another study on an imidazole derivative, the HOMO was found to be localized over the imidazole and phenyl rings, while the LUMO was situated on the imidazole and a chloro-substituted phenyl ring, suggesting that charge transfer occurs within the molecule upon excitation. malayajournal.org

| Parameter | 2,4,5-triphenyl-1-vinyl-1H-imidazole (C1) | 2-(4-methoxyphenyl)-4,5-diphenyl-1-vinyl-1H-imidazole (C2) |

|---|---|---|

| EHOMO (eV) | -5.32172 | -5.13409 |

| ELUMO (eV) | -1.02001 | -0.99838 |

| Energy Gap (ΔE) (eV) | 4.30171 | 4.13571 |

Table based on data from a study on vinyl imidazole derivatives as corrosion inhibitors. sciensage.info

Local Reactivity Descriptors (Fukui Functions, Condensed Softness Indices)

While global descriptors like the HOMO-LUMO gap provide a general overview of reactivity, local reactivity descriptors pinpoint specific reactive sites within a molecule. Fukui functions (f(r)) and condensed softness indices are instrumental in identifying the regions most susceptible to nucleophilic, electrophilic, or radical attack. sciensage.infofrontiersin.org

The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. faccts.deconicet.gov.ar There are three main types of Fukui functions:

f+(r): for nucleophilic attack (propensity to accept an electron)

f-(r): for electrophilic attack (propensity to donate an electron)

f0(r): for radical attack

These functions can be condensed to atomic centers to provide a more straightforward interpretation of reactivity. For example, in a study of vinyl imidazole derivatives, Fukui and condensed softness indices were used to predict the possible sites of nucleophilic and electrophilic attacks. sciensage.info The local reactivity analysis helps in understanding the regioselectivity of reactions involving this compound.

Tautomerism and Conformational Analysis

The imidazole ring of this compound can exist in two equivalent tautomeric forms, as the hydrogen atom on the nitrogen can reside on either of the two nitrogen atoms. researchgate.net Imidazole is an amphoteric and aromatic compound. researchgate.net

The conformational flexibility of this compound arises from the rotation around the single bond connecting the vinyl group to the imidazole ring. Computational studies can help determine the most stable conformers and the energy barriers between them. This conformational preference can influence the molecule's reactivity in different chemical environments. For example, in coordination chemistry, the conformation of the vinylimidazole ligand can determine whether it coordinates to a metal center through the imidazole nitrogen or the vinyl group. rsc.org In acidic conditions, protonation of the imidazole nitrogen can lead to coordination through the vinyl group. rsc.org

Coordination Chemistry and Metal Complexes of 2 Vinyl 1h Imidazole Moieties

Ligand Design and Coordination Modes

The specific coordination mode adopted by 2-vinyl-1H-imidazole depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The most common coordination mode for imidazole-based ligands involves the lone pair of electrons on the pyridine-type nitrogen atom (N3 in the case of this compound). This nitrogen acts as a Lewis base, forming a stable σ-bond with a metal center, which acts as a Lewis acid. acs.orgresearchgate.net This interaction is typical for a wide range of transition metals.

Studies on poly(N-vinylimidazole) have shown its capability to coordinate well with various cations, owing to the high donor capability of the imidazole (B134444) moiety. researchgate.net The pyridine-type nitrogen atom of the imidazole ring possesses a lone pair of electrons and behaves as a ligand towards bivalent metal ions like Co(II), Ni(II), and Zn(II) to form stable metal-ligand complexes. acs.orgresearchgate.net In the case of this compound, coordination is expected to occur primarily through the N3 atom, as the N1 atom is a pyrrole-type nitrogen involved in the aromatic system and bears a hydrogen atom. Theoretical studies on ruthenium complexes with vinylimidazole (VIm) have assessed this coordination ability, highlighting the importance of the nitrogen donor site. orientjchem.org For instance, in a complex like dichlorotetrakis(1-vinylimidazole)cadmium(II), [CdCl2(vim)4], the vinylimidazole ligand coordinates to the Cd(II) center via the heterocyclic ring nitrogen atom. dergipark.org.tr

A less common but significant coordination mode involves the vinyl group's π-electrons. This is particularly observed with electron-rich, soft, late transition metals like platinum. In this mode, the vinyl group binds to the metal center in a side-on (η²) fashion.

A definitive example, although involving the 1-vinylimidazole (B27976) isomer, is the complex [PtCl3(Hvinylimidazole)]·H2O. rsc.org In this structure, the protonated ligand coordinates to the platinum(II) center exclusively through the C=C double bond of the vinyl group. rsc.org The Pt–C bond lengths are 2.135(2) Å and 2.109(2) Å, indicating a strong side-on coordination. rsc.org This mode of binding is facilitated by acidic conditions which protonate the imidazole nitrogen, making it less available for coordination and enhancing the relative affinity of the vinyl group for the soft metal center. rsc.org While not yet crystallographically confirmed for the 2-vinyl isomer, this represents a key potential binding mode.

Nitrogen Coordination via Imidazole Ring

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with vinylimidazole ligands typically involves the direct reaction of a metal salt with the ligand in an appropriate solvent. The resulting complexes are characterized by a suite of analytical techniques, including single-crystal X-ray diffraction, NMR, and IR spectroscopy.

The reactions of vinylimidazole with platinum and gold salts are sensitive to reaction conditions, yielding different coordination products.

Platinum Complexes : Reaction of 1-vinylimidazole with K2PtCl4 in a neutral aqueous solution leads to a square planar complex, [PtCl2(vinylimidazole)2], where two ligands coordinate through their nitrogen atoms. rsc.org However, conducting the same reaction in an acidic medium generates the novel complex [PtCl3(Hvinylimidazole)]·H2O, where the ligand is protonated and coordinates through the vinyl group. rsc.org

Gold Complexes : When 1-vinylimidazole reacts with AuBr3 in an aprotic solvent like THF, a reduction of the metal center occurs, forming the ion pair [Au(vinylimidazole)2]+[AuBr2]−. rsc.org In the cationic part, two neutral vinylimidazole ligands are attached to the Au(I) center via the imidazole nitrogens, leaving the vinyl groups uncoordinated. rsc.org In contrast, reactions with HAuCl4 or NaAuCl4 in acidic aqueous solutions result in the protonation of the ligand and the formation of an ion pair, [Hvinylimidazole]+[AuCl4]−, without direct coordination to the gold(III) center. rsc.org

These findings for the 1-vinyl isomer provide a strong predictive framework for the synthesis of analogous complexes with this compound.

Complexes of this compound with other transition metals have also been investigated, though in some cases, data from the parent 1H-imidazole or the 1-vinyl isomer serve as important reference points.

Ruthenium Complexes : Quantum mechanical calculations have been used to examine the coordination ability of vinylimidazole in ruthenium complexes such as [Ru(VIm)(DMSO)Cl4]. orientjchem.org These studies help in understanding the electronic properties and the nature of the Ru-ligand bond. orientjchem.org Synthetically, arene-ruthenium(II) complexes with related ligands like imidazole and benzimidazole (B57391) have been prepared, typically forming "piano-stool" geometries, as seen in [Ru(ImH)2(p-cym)Cl]Cl. mdpi.com

Chromium Complexes : While specific complexes of this compound with chromium are not widely reported, studies with the parent 1H-imidazole provide insight into expected structures. For example, the complex Cr(IM)4(H2O)23 was synthesized and characterized, revealing an octahedral geometry where the imidazole ligands coordinate through nitrogen. researchgate.net

Cobalt and Zinc Complexes : The complexation of Co(II) and Zn(II) with vinylimidazole has been studied, particularly in the context of polymers. Conductometric studies of poly(N-vinylimidazole) with Co(II) suggest that four imidazole units coordinate to one metal ion. researchgate.net For zinc, potentiometric studies have been used to determine the stability constants for the formation of Zn(II)-vinylimidazole complexes on polymer microbeads. uludag.edu.tr The coordination geometries are often tetrahedral or octahedral. For instance, a Co(II) complex with 1H-imidazole, [Co(IM)6]Cl2, was found to be octahedral, while a Zn(II) analogue, [Zn(IM)2(H2O)2], was tetrahedral. researchgate.net A cadmium(II) complex, [CdCl2(vim)4], a close relative of zinc, was found to have a distorted octahedral geometry with four nitrogen-coordinated 1-vinylimidazole ligands. dergipark.org.tr

| Metal | Complex Example | Coordination Geometry | Ligand Isomer/Type | Reference |

|---|---|---|---|---|

| Platinum(II) | [PtCl₃(Hvinylimidazole)]·H₂O | Square Planar (vinyl coord.) | 1-Vinylimidazole | rsc.org |

| Gold(I) | [Au(vinylimidazole)₂]⁺[AuBr₂]⁻ | Linear (N-coord.) | 1-Vinylimidazole | rsc.org |

| Ruthenium(III) | [Ru(VIm)(DMSO)Cl₄] | Octahedral (Theoretical) | Vinylimidazole | orientjchem.org |

| Chromium(III) | Cr(IM)₄(H₂O)₂₃ | Octahedral | 1H-Imidazole | researchgate.net |

| Cobalt(II) | [Co(IM)₆]Cl₂ | Octahedral | 1H-Imidazole | researchgate.net |

| Zinc(II) | [Zn(IM)₂(H₂O)₂] | Tetrahedral | 1H-Imidazole | researchgate.net |

| Cadmium(II) | [CdCl₂(vim)₄] | Distorted Octahedral | 1-Vinylimidazole | dergipark.org.tr |

Platinum and Gold Complexes

Applications of Coordination Complexes

The coordination complexes of vinylimidazole are not merely of academic interest; they have potential applications in materials science, catalysis, and biomedical fields.

Catalytic Applications in Organic Transformations

There is a significant lack of specific research data on the catalytic applications of metal complexes derived from this compound in organic transformations. While related imidazole and vinylimidazole compounds have been utilized in catalysis, direct examples and detailed findings for the 2-vinyl isomer are not available in the reviewed literature.

Electrochemical Properties of Metal Complexes

Similarly, detailed research findings and data tables concerning the electrochemical properties of discrete metal complexes of this compound are not present in the available scientific literature. Studies on the electrochemical behavior of transition metal complexes have largely focused on other imidazole derivatives.

Polymerization Science and Advanced Materials Incorporating 2 Vinyl 1h Imidazole

Controlled Polymerization Methodologies

The synthesis of well-defined polymers with controlled molecular weight, architecture, and low dispersity is crucial for advanced material design. Controlled radical polymerization (CRP) techniques are central to achieving this level of precision. However, their application to vinylimidazoles, especially 2-Vinyl-1H-imidazole, is not straightforward.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method capable of producing polymers with complex architectures and narrow molecular weight distributions. However, the controlled radical polymerization of vinylimidazoles, including this compound, has been described as exceptionally challenging. rsc.orgresearchgate.netunimelb.edu.au The primary difficulty lies in the high reactivity and instability of the propagating radicals, which are not well-stabilized by resonance and are prone to termination and chain transfer reactions. researchgate.net

For the more widely studied 1-vinylimidazole (B27976) (1VIM), researchers have found that RAFT polymerization can be achieved with a degree of control by using specific solvents like acetic acid. rsc.org Acetic acid protonates the imidazole (B134444) ring, which helps to stabilize the propagating radical and allows for a more controlled reaction. rsc.org This approach has been successfully used to synthesize block copolymers and other well-defined structures from 1VIM. rsc.orgresearchgate.net While this technique has been demonstrated for the 1-vinyl and 4-vinyl isomers, its successful application to this compound remains a significant challenge and is not well-documented in the literature. researchgate.net

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers, including vinylimidazoles. researchgate.net This technique has been applied to produce poly(vinylimidazole) from its various isomers. researchgate.net Unlike controlled polymerization methods, conventional free-radical polymerization typically yields polymers with broad molecular weight distributions and limited control over the macromolecular architecture due to frequent termination reactions. google.com

The polymerization of 1-vinylimidazole via free-radical methods is well-established and can be initiated using thermal initiators like 2,2′-Azobis(2-methylpropionitrile) (AIBN) or photoinitiation. mdpi.comacs.org It has been noted that vinylimidazoles can be readily graft-copolymerized onto various polymer backbones using free-radical techniques. chemicalbook.com Although specific kinetic studies on the free-radical polymerization of this compound are scarce, it is understood that it can be polymerized using these conventional methods. researchgate.net

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Copolymers and Block Copolymers Synthesis

The synthesis of copolymers allows for the combination of properties from different monomers into a single material. The imidazole functionality from this compound can be combined with other monomers to create materials with tailored characteristics, such as amphiphilicity or thermoresponsiveness.

While the synthesis of well-defined block copolymers using this compound is hampered by the difficulties in its controlled polymerization, extensive research on 1-vinylimidazole provides a blueprint for potential copolymer systems. Amphiphilic diblock copolymers of polyethylene (B3416737) glycol (PEG) and poly(1-vinylimidazole) (PVIm) have been synthesized via RAFT polymerization. mdpi.com These copolymers exhibit pH-responsive behavior and have been evaluated for biomedical applications. mdpi.com

Another example involves the free-radical copolymerization of 1-vinylimidazole with 1-vinyl-2-(hydroxymethyl)imidazole, which results in copolymers with an upper critical solution temperature (UCST) in water, a type of thermoresponsiveness. researchgate.netnih.gov The properties of these copolymers could be tuned by adjusting the monomer feed ratio. researchgate.netnih.gov Similar copolymerization strategies could theoretically be applied to this compound to create novel functional materials, provided the polymerization challenges can be overcome.

Table 1: Examples of Copolymers Synthesized from 1-Vinylimidazole This table presents data for the more studied 1-vinylimidazole isomer to illustrate potential copolymerization strategies.

| Comonomer | Polymerization Method | Resulting Copolymer | Key Feature | Reference |

|---|---|---|---|---|

| Polyethylene glycol (PEG) | RAFT Polymerization | PEG-b-PVIm | Amphiphilic, pH-responsive | mdpi.com |

| 1-Vinyl-2-(hydroxymethyl)imidazole | Free-Radical Polymerization | Poly(N-vinylimidazole-co-1-vinyl-2-(hydroxymethyl)imidazole) | Thermoresponsive (UCST) | researchgate.netnih.gov |

Graft copolymerization is a powerful technique to modify the surface properties of existing materials without altering their bulk characteristics. chemicalbook.com The imidazole group is particularly interesting for surface modification due to its ability to improve hydrophilicity, provide sites for metal ion chelation, or impart antimicrobial properties.

Free-radical polymerization is a common method for grafting vinyl monomers onto various substrates. For instance, N-vinylimidazole has been successfully grafted onto natural biomaterials such as sodium alginate and chitosan (B1678972). nih.govrsc.orgrsc.org In a typical process, an initiator like potassium persulfate is used to create radical sites on the backbone of the biomaterial, which then initiate the polymerization of the vinyl monomer to form grafted chains. rsc.orgrsc.org Such modifications have been shown to enhance the antimicrobial activity of the original biomaterial. rsc.orgrsc.org Similarly, N-vinylimidazole has been grafted onto synthetic polymer surfaces like polypropylene (B1209903) to improve properties such as wettability. chemicalbook.com These established procedures for 1-vinylimidazole serve as a strong precedent for the potential modification of biomaterials and synthetic polymers using this compound.

Table 2: Research Findings on Graft Copolymerization of N-Vinylimidazole This table summarizes findings for N-vinylimidazole (1-VIM) as a model for potential applications of 2-VIM.

| Substrate | Polymerization Technique | Initiator | Key Finding | Reference |

|---|---|---|---|---|

| Sodium Alginate | Free-Radical Polymerization | Potassium Persulfate (KPS) | Grafted copolymer showed improved antimicrobial activity. | rsc.orgrsc.org |

| Chitosan | Free-Radical Solution Polymerization | Potassium persulfate-sodium metabisulfite | Water-soluble copolymers were created for enzyme immobilization. | nih.gov |

| Carboxymethyl Cellulose | Free-Radical Polymerization | Material Initiation | Copolymers developed as promising carriers for metronidazole. | mdpi.com |

Synthesis of Poly(this compound) and its Copolymers

Functional Polymeric Materials and Their Properties

Polymers derived from vinylimidazoles possess a range of functional properties primarily due to the pendant imidazole group. Poly(vinylimidazole) is generally a water-soluble, biocompatible, and thermally stable polymer. cymitquimica.com The imidazole ring, with a pKa around 6, imparts pH-sensitivity, allowing the polymer to be protonated in acidic conditions and deprotonated in basic environments. mdpi.com

This functionality makes these materials suitable for various applications:

Metal-Ion Chelation: The nitrogen atoms in the imidazole ring can coordinate with metal ions, making poly(vinylimidazole) and its copolymers effective materials for heavy metal removal or as catalyst supports. mdpi.comcymitquimica.com

Biomedical Applications: Their biocompatibility and pH-responsiveness have led to their investigation as carriers for drugs and for gene delivery. google.commdpi.com

Coatings and Adhesives: Poly(vinylimidazole) exhibits good adhesion properties and can form films, making it useful in coatings and adhesives. cymitquimica.com

Membranes: These polymers have been explored for use in fuel cell membranes and for CO2 separation. mdpi.com

The thermal decomposition of poly(N-vinylimidazole) has been studied, and it is found to occur in a primary step between 340–500 °C, with major decomposition products being 1H-imidazole and 1-vinylimidazole. This indicates a degree of thermal stability that is beneficial for processes requiring elevated temperatures. rsc.org While these properties are well-documented for poly(1-vinylimidazole), they are fundamentally derived from the imidazole moiety and the polymer backbone, and thus, similar characteristics are expected for poly(this compound).

Polymeric Ionic Liquids

Polymeric ionic liquids (PILs) are a class of polymers that combine the unique properties of ionic liquids (ILs) with the mechanical stability and processability of macromolecules. rsc.orgrsc.org PILs derived from this compound, typically in its quaternized form, are gaining significant attention for a variety of applications due to their designable structures, high thermal and chemical stability, and inherent ionic conductivity. rsc.orgacs.org The synthesis of these PILs often involves the polymerization of a vinylimidazolium salt monomer or the post-polymerization modification of poly(N-vinylimidazole) (PVIm). rsc.org

A common synthetic route involves the free-radical polymerization of 1-vinyl-1H-imidazole to form PVIm, which is then quaternized. rsc.org For example, PVIm can be reacted with molecules like bromoacetonitrile (B46782) to create a charged polymer backbone, which is then paired with various counter-anions through an ion-exchange process. arxiv.org This allows for the creation of a library of PILs with tailored properties by simply swapping the anion (e.g., tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or bis(trifluoromethanesulfonyl)imide (Tf₂N⁻)). arxiv.org

The properties of these imidazolium-based PILs are highly tunable. rsc.org They have been investigated for numerous applications, including as catalysts, catalyst supports at elevated temperatures, and as precursors for specialized carbon materials through thermolysis. acs.orgacs.org The thermal stability of imidazole-based PILs is a critical factor for their application, with decomposition temperatures often falling in the range of 200–400 °C. acs.org Research has also focused on creating magnetic-responsive imidazole-based PILs for use as recyclable adsorbents, for instance, in the removal of iodine species from solutions. researchgate.net These materials are synthesized through methods like solvothermal polymerization and can be designed with varying ionic densities to optimize their adsorption capabilities. researchgate.net The combination of the polymer backbone with the ionic moieties provides materials with a unique set of properties, making them a versatile platform for green chemistry and advanced material applications. rsc.org

Membrane Materials for Separation Technologies

Membranes derived from this compound polymers are being extensively researched for various separation technologies, particularly for gas separation like carbon dioxide (CO₂) capture. ntnu.nosci-hub.se The imidazole ring in the polymer structure has a known affinity for CO₂, making it a promising candidate for separating it from other light gases such as nitrogen (N₂) and methane (B114726) (CH₄). ntnu.nomdpi.com

A significant challenge with pure poly(N-vinylimidazole) (PVIm) is its extreme brittleness, which limits its use in forming stable, free-standing membranes. ntnu.no To overcome this, researchers have focused on copolymerization. By copolymerizing N-vinylimidazole (VIm) with softer monomers, such as butyl acrylate (B77674) (BuA), it is possible to produce more flexible copolymers that can be formed into membranes. ntnu.no These copolymers can then be quaternized and crosslinked to create poly(RTIL) membranes, which immobilize the ionic liquid components more effectively than supported ionic liquid membranes (SILMs), providing better mechanical stability. ntnu.no

The performance of these membranes is influenced by several factors, including the degree of crosslinking and the addition of free ionic liquids. ntnu.no For instance, in membranes made from poly(VIm-co-BuA), decreasing the degree of crosslinking has been shown to increase gas permeability. ntnu.no The addition of a free ionic liquid, such as 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][Tf₂N]), can further enhance both the permeability and permselectivity for CO₂. ntnu.no

Another area of development is in composite membranes for separating hydrofluorocarbon (HFC) refrigerant mixtures. rsc.orgrsc.org Here, vinyl imidazolium-based fluorinated ionic liquid (FIL) monomers are polymerized, often with a crosslinker and in the presence of a free FIL, to create poly(IL)-IL composite membranes. rsc.orgrsc.org These membranes show promise for separating HFCs like HFC-32 and HFC-125, with all tested membranes showing higher permeability for HFC-32. rsc.orgrsc.org

The table below summarizes the gas separation performance of a poly(VIm-co-BuA) membrane with varying degrees of crosslinking.

Table 1: Gas Separation Performance of Poly(VIm-co-BuA) Membranes

| Degree of Crosslinking | Gas | Permeability (Barrer) | Ideal Selectivity (CO₂/N₂) | Ideal Selectivity (CO₂/CH₄) |

|---|---|---|---|---|

| 100% | CO₂ | 33.71 | 28.1 | 14.6 |

| N₂ | 1.20 | |||

| CH₄ | 2.31 | |||

| 50% | CO₂ | 44.35 | 27.7 | 15.3 |

| N₂ | 1.60 | |||

| CH₄ | 2.90 |

Data sourced from a study on poly(VIm-co-BuA) membranes. ntnu.no

Polymer Electrolytes in Electrochemical Devices

Poly(N-vinylimidazole) (PVIm) is a key component in the development of advanced polymer electrolytes, particularly for next-generation battery technologies like calcium batteries. nih.govresearchgate.net These electrolytes typically consist of a PVIm polymer host infused with a liquid solvent, which can be the unreacted 1-vinylimidazole monomer, and a salt, creating a gel polymer electrolyte (GPE). nih.govacs.org The imidazole moiety is crucial as its nitrogen atoms can effectively coordinate with cations like Ca²⁺, facilitating ion transport. acs.orgresearchgate.netchemrxiv.org

The imidazole group is a planar, 5-membered ring with two nitrogen atoms that has a high donor capability, allowing it to act as a ligand and form stable complexes with metal ions. acs.orgresearchgate.net This coordination is central to the electrolyte's function, where the nitrogen atoms act as Lewis bases (electron donors) and the Ca²⁺ ions act as Lewis acids (electron acceptors). researchgate.net The delocalized electron-donating nature of the imidazole group can offset the strong complexation properties of Ca²⁺, which is beneficial for ion mobility. acs.orgchemrxiv.org

Research has shown that PVIm-based electrolytes exhibit some of the highest room temperature ionic conductivities reported for calcium polymer electrolytes, exceeding 1 mS/cm. nih.govresearchgate.net The performance of these electrolytes is highly dependent on the salt concentration. An increase in salt concentration can have a dual effect: it increases the number of charge carriers, which can enhance conductivity, but it also increases the degree of polymer cross-linking, which can reduce ionic mobility. nih.govacs.org Therefore, an optimal balance is necessary. For example, in a system with calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), an electrolyte with a 0.5 M salt concentration (PVIm-0.5) showed higher ionic conductivity than one with a 1.0 M concentration (PVIm-1.0). nih.govacs.org

The thermal properties of these gel polymer electrolytes are also important. Thermogravimetric analysis indicates that mass loss, associated with the evaporation of unreacted vinylimidazole monomer, begins around 70 °C. nih.govacs.org The polymer itself, PVIm, shows thermal degradation via depolymerization at much higher temperatures, around 380 °C. nih.govacs.org

The table below presents key properties of PVIm-based gel polymer electrolytes with different salt concentrations.

Table 2: Properties of PVIm-Based Gel Polymer Electrolytes for Calcium Batteries

| Property | PVIm-0.5 (0.5 M Ca(TFSI)₂) | PVIm-1.0 (1.0 M Ca(TFSI)₂) |

|---|---|---|

| Ionic Conductivity (Room Temp) | ~1 mS/cm | 0.54 mS/cm |

| Activation Energy for Ion Hopping | Lower | Higher |

| Oxidative Stability | ~2.7 V | ~3.2 V |

| Unreacted Monomer Content | 58% | 44% |

| Molecular Weight (Mₙ) | 1.1 x 10⁵ g/mol | 4.4 x 10⁵ g/mol |

| Molecular Weight (Mₒ) | 2.5 x 10⁵ g/mol | 6.4 x 10⁵ g/mol |

Data sourced from a study on vinylimidazole-based polymer electrolytes. nih.govacs.orgchemrxiv.org

Theoretical and Computational Chemistry Studies on 2 Vinyl 1h Imidazole

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. researchgate.netresearchgate.net It has been successfully applied to study vinyl imidazole (B134444) derivatives to understand their characteristics and predict their behavior. sciensage.infosciensage.info

Geometric and Electronic Structure Calculations

DFT calculations are employed to determine the optimized molecular geometry and electronic properties of 2-vinyl-1H-imidazole. nih.govbiointerfaceresearch.com These calculations, often using basis sets like B3LYP/6-31G(d,p), provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. sciensage.infosciensage.info For instance, studies on similar imidazole derivatives have used DFT to optimize geometries and compare them with experimental data. nih.goviucr.orgiucr.org

The electronic structure is described by frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO gap are critical in determining the molecule's reactivity. A smaller energy gap generally indicates higher reactivity. researchgate.netnih.gov For example, in a study of 1-(2,3-dihydrobenzo[b] researchgate.netsciensage.infodioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, a smaller energy gap was found to correlate with higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of an Imidazole Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -0.198 |

| LUMO Energy | -0.003 |

| Energy Gap (ΔE) | 0.195 |

Data sourced from a study on a substituted imidazole derivative using DFT at the B3LYP/6-31G(d,p) level of theory. nih.gov

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the step-by-step process of a reaction. rsc.orgresearchgate.net For instance, DFT calculations have been used to investigate the reaction mechanism of imidazole-catalyzed phenol-epoxy ring-opening reactions, revealing a five-step pathway. researchgate.net These studies can determine activation energies, which are crucial for predicting reaction rates. researchgate.net In the context of polymerization, computational studies can shed light on the Grotthuss-like mechanism of proton conduction in poly-vinyl-imidazole systems.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. titech.ac.jp This technique is particularly useful for understanding the intermolecular interactions of this compound in different environments, such as in solution or within a polymer matrix. dovepress.comnih.gov

MD simulations can reveal how molecules of this compound interact with each other and with other molecules through forces like hydrogen bonds and van der Waals interactions. dovepress.comnih.gov For example, MD simulations have been used to study the interactions between imidazole derivatives and polymer surfaces, which is relevant for applications like corrosion inhibition and the development of proton exchange membranes. researchgate.netresearchgate.net These simulations provide a dynamic picture of how the molecules orient themselves and form stable complexes. researchgate.net The study of intermolecular interactions is also crucial in understanding the properties of materials like molecularly imprinted polymers where imidazole derivatives can act as functional monomers. mdpi.comresearchgate.net

Quantum Chemical Parameters and Reactivity Prediction

Quantum chemical calculations provide a range of parameters that act as descriptors for the reactivity of this compound. nih.govbeilstein-journals.org These parameters, derived from the electronic structure, help in predicting how the molecule will behave in chemical reactions. sciensage.infosciensage.info

Key quantum chemical parameters include:

Ionization Potential (IP): The energy required to remove an electron. A lower IP suggests a better electron donor. sciensage.info

Electron Affinity (EA): The energy released when an electron is added. A higher EA indicates a better electron acceptor. sciensage.info

Electronegativity (χ): The tendency of an atom to attract a bonding pair of electrons. sciensage.info

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the inverse of hardness. Soft molecules are generally more reactive. sciensage.infobeilstein-journals.org

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. sciensage.infobeilstein-journals.org

These parameters are often calculated using DFT and can be correlated with experimental observations. sciensage.info For example, in corrosion inhibition studies, a higher HOMO energy and a lower HOMO-LUMO gap in an imidazole derivative were correlated with better inhibition efficiency. sciensage.info The Fukui function is another important local reactivity descriptor that helps in identifying the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. sciensage.infobeilstein-journals.org

Table 2: Quantum Chemical Parameters for an Imidazole Derivative

| Parameter | Definition | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Indicates electron-donating ability. sciensage.info |

| Electron Affinity (EA) | EA ≈ -ELUMO | Indicates electron-accepting ability. sciensage.info |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency to attract electrons. sciensage.info |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures resistance to deformation of electron cloud. sciensage.info |

| Chemical Softness (S) | S = 1 / η | Inverse of hardness, indicates reactivity. sciensage.info |

Advanced Applications in Interdisciplinary Research

Catalysis and Organocatalysis

The imidazole (B134444) moiety of 2-Vinyl-1H-imidazole plays a crucial role in catalysis, both in its own right as an organocatalyst and as a ligand for metal-based catalytic systems.

Imidazole-Based Catalysts for Organic Reactions

Imidazole and its derivatives are recognized as important heterocyclic structural motifs in the development of catalysts for functional molecules. rsc.org The imidazole ring can act as a nucleophilic catalyst in various organic transformations. For instance, N-heterocyclic carbenes (NHCs), which can be derived from imidazole precursors, are effective catalysts for a range of reactions, including acyl transfer and cycloadditions. mdpi.com While direct studies focusing solely on this compound as a standalone organocatalyst are specific, the broader class of imidazole-containing compounds demonstrates significant catalytic activity. The development of novel methods for synthesizing substituted imidazoles is of strategic importance for their application in catalysis. rsc.org

Role in Polymer-Anchored Metal Catalysts

A significant application of this compound is in the creation of polymer-anchored metal catalysts. The vinyl group allows for easy polymerization or copolymerization, resulting in a polymer backbone with pendant imidazole groups. rsc.org These imidazole units are excellent ligands for a variety of transition metals, effectively immobilizing the metal catalyst onto a solid support. rug.nlresearchgate.net This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and catalyst reusability). rug.nlresearchgate.net

Poly(N-vinylimidazole) (PVI) grafted onto silica (B1680970) has been used to support palladium nanoparticles, creating a recyclable catalyst for Heck, Sonogashira, and Suzuki coupling reactions. researchgate.net This catalytic system demonstrates excellent chemical and thermal stability, good accessibility, and high dispersion of the catalytic sites. researchgate.net Similarly, hydrogels composed of poly(acrylic acid-co-vinyl imidazole) have been used to support palladium for Tsuji–Trost and Suzuki reactions in aqueous media, showcasing high efficiency and reusability. mdpi.com The imidazole groups in these polymers coordinate with the metal ions, stabilizing them and preventing leaching. researchgate.netmdpi.com

Medicinal Chemistry and Drug Design

The imidazole nucleus is a key pharmacophore found in numerous biologically active compounds and pharmaceuticals. researchgate.netresearchgate.net this compound serves as a valuable building block in the design and synthesis of new therapeutic agents.

Molecular Hybridization Strategies for Bioactive Scaffolds

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophoric units into a single molecule to create a new hybrid compound with potentially enhanced biological activity. The vinyl group of this compound provides a reactive handle for such modifications. mdpi.comresearchgate.net For example, 2-nitro-1-vinyl-1H-imidazole has been identified as a valuable building block for creating new antichagasic drugs through molecular hybridization. mdpi.comresearchgate.net The alkene moiety allows for its linkage to other bioactive molecules via coupling reactions, potentially improving the antiparasitic profile of the resulting hybrid. mdpi.comresearchgate.net This strategy has been used to design new drug prototypes with promising antiparasitic activities. mdpi.com

Utility as a Structural Subunit in Anti-parasitic Agents

Nitroimidazoles are a well-established class of antiparasitic agents, with the nitroimidazole core being a crucial structural subunit responsible for their biological activity. mdpi.comresearchgate.net 2-Nitro-1-vinyl-1H-imidazole itself has shown significant activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.comresearchgate.net Its activity is comparable to the reference drug, benznidazole. mdpi.com The presence of the vinyl group offers a site for further chemical modification to potentially enhance efficacy or modulate pharmacokinetic properties. mdpi.comresearchgate.net Derivatives of metronidazole, a nitroimidazole drug, have also been investigated for their antiparasitic activities against various pathogens. google.comgoogle.com

| Compound | Target Organism | Activity (IC50) | Reference |

| 2-Nitro-1-vinyl-1H-imidazole | Trypanosoma cruzi amastigotes | 4.8 µM | mdpi.comresearchgate.net |

| Azomycin (2-nitroimidazole) | Trypanosoma cruzi amastigotes | 5.74 µM | mdpi.com |

Development of Antifungal and Antimicrobial Compounds

Imidazole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. orientjchem.orgnih.gov The imidazole ring is a key component in many antifungal drugs. While specific studies on the antifungal activity of this compound are part of a broader investigation into vinyl-substituted 2-nitroimidazoles, these studies have shown that such compounds can exhibit significant antibacterial and antitrichomonal activity. nih.gov

Furthermore, grafting poly(N-vinyl imidazole) onto natural polymers like alginate and chitosan (B1678972) has been shown to significantly enhance their antimicrobial properties. nih.govrsc.orgresearchgate.net These grafted copolymers exhibit improved activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. nih.govrsc.org The imidazole groups are believed to play a key role in the antimicrobial action.

Materials Science Beyond Polymers

While the polymerization of this compound is a significant area of its application, the monomer and its polymeric forms also exhibit valuable properties in other domains of materials science, notably in corrosion inhibition and environmental remediation.

Corrosion Inhibition Mechanisms and Studies

The imidazole ring, with its nitrogen heteroatoms and π-electron system, is a well-established functional group for corrosion inhibition. Organic compounds containing imidazole moieties can adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. researchgate.netnih.govresearchgate.net This adsorption can occur through the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal (chemisorption) or through electrostatic interactions (physisorption). peacta.orgsci-hub.se

The presence of the vinyl group in this compound offers the potential for both monomeric and polymeric applications in corrosion protection. As a monomer, it can adsorb directly onto the metal surface. In its polymerized form, poly(this compound), the polymer chain can cover a larger surface area, with the multiple imidazole side groups acting as anchor points to the metal. researchgate.netresearchgate.net

Studies on related vinylimidazole compounds provide insights into the potential mechanisms and effectiveness of this compound as a corrosion inhibitor. For instance, research on 1-vinylimidazole (B27976) and its polymers has demonstrated their ability to protect various metals, including steel and stainless steel, in acidic media. researchgate.netacs.orgmocedes.org The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. ijcsi.proacs.org

The primary mechanism of corrosion inhibition by vinylimidazole derivatives involves the formation of a protective film on the metal surface. researchgate.netacs.org The nitrogen atoms in the imidazole ring act as the primary adsorption centers, donating their lone pair of electrons to the metal. mocedes.org The planarity of the imidazole ring and the presence of π-electrons facilitate effective surface coverage. sciensage.info The adsorption process often follows established models such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. peacta.orgresearchgate.netelectrochemsci.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for evaluating the performance of these inhibitors. Potentiodynamic polarization studies can determine whether an inhibitor acts on the anodic (metal dissolution) or cathodic (hydrogen evolution) reaction, or both (mixed-type inhibitor). acs.orgnajah.edu EIS helps in understanding the resistance of the protective film and the charge transfer processes at the metal-solution interface. researchgate.netacs.org

While specific quantitative data for this compound is not extensively available in the reviewed literature, the performance of structurally similar compounds, as detailed in the table below, underscores the potential of this class of molecules as effective corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Poly[1-vinyl-3-butylimidazole bromide] | API 5L X60 Steel | 1 M H₂SO₄ | 175 ppm | 85 | acs.org |

| Poly[1-vinyl-3-ethylimidazole bromide] | API 5L X60 Steel | 1 M H₂SO₄ | 175 ppm | 84 | acs.org |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96 | nih.gov |

| 2,4,5-triphenyl-1-vinyl-1H-imidazole | Mild Steel | 1% NaCl | 9.9 × 10⁻⁵ M | 71.09 | electrochemsci.org |

| Poly(N-vinylimidazole) | Stainless Steel | Acidic Solution | - | Effective Inhibition | researchgate.net |

Heavy Metal Ion Removal and Adsorption

The presence of nitrogen atoms in the imidazole ring of this compound makes it, particularly in its polymeric form, an excellent candidate for the removal of heavy metal ions from aqueous solutions. Poly(this compound) can act as a chelating agent, where the lone pair of electrons on the nitrogen atoms can form coordinate bonds with metal ions. This property is exploited in the development of adsorbents for environmental remediation.

Hydrogels based on poly(vinylimidazole) have been extensively studied for their capacity to adsorb various heavy metal ions. These hydrogels can be synthesized by the polymerization of vinylimidazole monomers, often in combination with other monomers or cross-linking agents, to create a three-dimensional network that is insoluble in water but can swell to absorb large amounts of it.

The adsorption mechanism is primarily based on the complexation between the imidazole groups and the metal ions. The efficiency of this process is highly dependent on the pH of the solution. At lower pH, the nitrogen atoms of the imidazole ring can be protonated, which reduces their ability to coordinate with positively charged metal ions. As the pH increases, the imidazole groups are deprotonated, making the lone pair of electrons on the nitrogen atoms available for chelation, thus increasing the adsorption capacity for metal ions.

Research has demonstrated the effectiveness of poly(N-vinylimidazole)-based materials in removing a range of heavy metal ions, including but not limited to copper (Cu²⁺), lead (Pb²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and mercury (Hg²⁺). The adsorption capacity can be quite high, making these materials promising for water treatment applications.

The table below summarizes the findings from various studies on the use of vinylimidazole-functionalized materials for heavy metal ion removal, highlighting the adsorbed ions and the reported adsorption capacities.

| Adsorbent Material | Metal Ion(s) | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Poly(N-vinyl imidazole) hydrogel | Cu²⁺, Co²⁺, Cd²⁺, Pb²⁺ | Not specified in mg/g | 6.0 | - |

| Carboxymethylated starch-g-poly(1-vinylimidazole)/PVA magnetic hydrogel | Cu²⁺, Pb²⁺, Cd²⁺ | 82.4 (Cu²⁺), 66.5 (Pb²⁺), 51.8 (Cd²⁺) | 6.2 (Cu²⁺, Cd²⁺), 5.7 (Pb²⁺) | - |

| Poly(N-vinyl imidazole)-grafted-carboxymethylated starch | Cd(II), Zn(II), Mn(II) | Binding order: Cd(II) > Zn(II) > Mn(II) | - | - |

| N-vinylimidazole functionalized kapok fiber | Hg(II) | 653.34 | 6.0 | - |

| Poly(N-vinylimidazole) hydrogel | Cu(II), Co(II) | 3.64 mmol/g (Cu(II)), 1.72 mmol/g (Co(II)) | - | - |

| Poly[(N-vinylimidazole)-maleic acid] hydrogel | Cu(II), Co(II) | 3.71 mmol/g (Cu(II)), 1.25 mmol/g (Co(II)) | 5.0 | - |

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Selectivity

One promising approach involves the use of vinyl azides and amidines in a [3+2] cyclization reaction, which offers a catalyst-free pathway to 2,4-disubstituted imidazoles. acs.org Further exploration of this and similar cycloaddition strategies could lead to a wider range of substituted 2-vinylimidazole derivatives with high regioselectivity. The development of one-pot multicomponent reactions also presents an attractive strategy for the efficient construction of complex imidazole-containing molecules. researchgate.net

Moreover, the selective functionalization of the imidazole (B134444) ring at specific positions is crucial for tailoring the properties of the final compound. acs.org For instance, methods for the regiocontrolled synthesis of substituted imidazoles are of strategic importance for their application in functional materials and pharmaceuticals. rsc.org The development of protective group strategies, followed by selective lithiation and alkylation, offers a pathway to functionalize specific positions of the imidazole backbone. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The reactivity of 2-vinyl-1H-imidazole is characterized by the interplay between the imidazole ring and the vinyl group. While its coordination chemistry with various metals has been investigated, there are still undiscovered reactivity patterns to be explored. rsc.org Future studies could focus on the reactions of this compound with a broader range of electrophiles and nucleophiles to uncover novel transformations.

The coordination behavior of vinylimidazoles with transition metals like platinum and gold has revealed interesting coordination modes, including side-on coordination of the vinyl group. rsc.org Further investigations into the coordination chemistry with other metals could lead to the discovery of new catalysts and materials with unique electronic and photophysical properties. The reactivity of the vinyl group in polymerization reactions is well-established, but its participation in other addition and cycloaddition reactions warrants further investigation. wikipedia.org

Rational Design of Advanced Functional Materials

The ability of this compound to act as a versatile monomer makes it a valuable building block for the rational design of advanced functional materials. Its polymers and copolymers have shown promise in a variety of applications, including as flocculants, corrosion inhibitors, and components of fuel cell membranes. wikipedia.org

Future research should focus on the design and synthesis of novel polymers with tailored properties. This includes the development of:

Anion Exchange Membranes: Vinylimidazole-based polymers can be used to create anion exchange membranes for applications such as dispersive solid-phase extraction. mdpi.com

Proton Exchange Membranes: Poly(2-vinyl-imidazole) has been investigated as a potential electrolyte for proton exchange membrane fuel cells (PEMFCs).

Hydrogels: Imidazole-containing hydrogels can be prepared by copolymerizing N-vinylimidazole with crosslinking agents, offering potential in biomedical applications. rsc.org

Cationic Polyelectrolytes: Copolymers of quaternized N-vinylimidazolium salts are used as flocculants for water treatment and as additives in drilling fluids. wikipedia.org

The quaternization of poly(N-vinylimidazole) with various agents can lead to materials with specific functionalities, such as those used in redox-active polymers. polymersource.capolymersource.ca The synthesis of block copolymers containing poly(N-vinylimidazole) segments can also lead to self-assembled nanostructures with interesting morphologies and properties. rsc.org

Computational Predictions for Molecular and Material Properties

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the molecular and material properties of this compound and its derivatives. These methods can provide valuable insights into electronic structure, reactivity, and spectroscopic properties, guiding experimental design and accelerating the discovery of new materials. rsc.orgsciensage.inforesearchgate.net

Future computational studies could focus on:

Predicting Reactivity: DFT calculations can be used to study reaction mechanisms and predict the regioselectivity of synthetic routes. sciensage.info The Fukui and condensed softness indices, for example, can predict reactive centers for nucleophilic and electrophilic attacks. sciensage.info

Simulating Spectroscopic Data: Computational simulations of IR, Raman, and NMR spectra can aid in the characterization of new compounds and polymers. rsc.orgresearchgate.net

Modeling Polymer Properties: Molecular dynamics (MD) simulations combined with DFT can elucidate the mechanisms of ion conduction in polymer electrolytes, as demonstrated in studies of proton transport in poly(2-vinyl-imidazole).